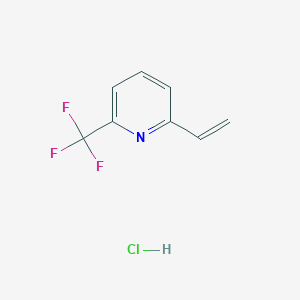

2-(Trifluoromethyl)-6-vinylpyridine hydrochloride

Description

Properties

IUPAC Name |

2-ethenyl-6-(trifluoromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N.ClH/c1-2-6-4-3-5-7(12-6)8(9,10)11;/h2-5H,1H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANBRSHCESCDJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC(=CC=C1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-(Trifluoromethyl)-6-vinylpyridine Hydrochloride

Executive Summary

2-(Trifluoromethyl)-6-vinylpyridine hydrochloride (CAS: 1983896-31-6) is a critical fluorinated building block used in the synthesis of advanced polymers and small-molecule therapeutics. The electron-withdrawing trifluoromethyl (

However, the free base is prone to spontaneous exothermic polymerization and oxidative degradation. This guide details a robust, scalable synthetic route focusing on Suzuki-Miyaura cross-coupling , followed by immediate conversion to the hydrochloride salt to ensure long-term stability.

Retrosynthetic Analysis & Strategy

The synthesis is best approached via a transition-metal-catalyzed cross-coupling of a commercially available 2-halo-6-(trifluoromethyl)pyridine. While industrial routes for simple vinylpyridines often utilize the condensation of methylpyridines with formaldehyde followed by dehydration, that method is ill-suited for the

Strategic Selection: Suzuki-Miyaura Coupling

We utilize the Suzuki-Miyaura protocol over Stille coupling to avoid toxic organotin byproducts and ensure easier purification of the pharmaceutical-grade intermediate.

Key Disconnections:

-

C–C Bond Formation: Coupling the

hybridized pyridine carbon with a vinyl boron species. -

Salt Formation: Protonation of the pyridine nitrogen to arrest polymerization capability.

Figure 1: Retrosynthetic strategy highlighting the critical stabilization step.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6]

| Reagent | CAS | Role | Equiv. |

| 2-Chloro-6-(trifluoromethyl)pyridine | 39890-95-4 | Electrophile | 1.0 |

| Vinylboronic acid pinacol ester | 75927-49-0 | Nucleophile | 1.2 |

| 95464-05-4 | Catalyst | 0.03 | |

| Potassium Carbonate ( | 584-08-7 | Base | 3.0 |

| 1,4-Dioxane / Water (4:1) | N/A | Solvent | 10 vol |

| 4-tert-Butylcatechol (TBC) | 98-29-3 | Polymerization Inhibitor | Trace |

| HCl (4M in Dioxane) | N/A | Salt Former | 1.1 |

Step 1: Suzuki-Miyaura Cross-Coupling

Rationale: The

-

Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge 2-Chloro-6-(trifluoromethyl)pyridine (1.0 equiv) and Vinylboronic acid pinacol ester (1.2 equiv).

-

Solvent: Add degassed 1,4-Dioxane and Water (4:1 ratio). Note: Oxygen must be rigorously excluded to prevent homocoupling and catalyst deactivation.

-

Base & Catalyst: Add

(3.0 equiv). Stir for 5 minutes, then add -

Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.

-

Checkpoint: The starting chloride should be fully consumed.

-

-

Workup (Critical):

-

Cool to room temperature.[1]

-

IMMEDIATELY add a trace amount (10-50 ppm) of 4-tert-butylcatechol (TBC) to the reaction mixture to inhibit polymerization during extraction.

-

Dilute with Ethyl Acetate (EtOAc) and wash with brine.

-

Dry organic layer over

, filter, and concentrate under reduced pressure at <30°C . Do not heat the bath above 30°C as the vinyl pyridine is volatile and thermally unstable.

-

Step 2: Purification & Salt Formation

Rationale: Distillation of the free base is risky due to polymerization. Flash chromatography is safer but must be done quickly. Conversion to HCl provides a stable solid.

-

Purification: Purify the crude oil via flash column chromatography (Silica gel, 0

5% EtOAc in Hexanes). Collect fractions containing the product.-

Note: Pre-treat the silica gel with 1% Triethylamine to prevent acid-catalyzed polymerization on the column, though the

group reduces basicity, making this less critical than with 2-vinylpyridine.

-

-

Salt Precipitation:

-

Dissolve the purified free base in anhydrous Diethyl Ether (10 volumes).

-

Cool the solution to 0°C in an ice bath.

-

Dropwise add 4M HCl in Dioxane (1.1 equiv) under vigorous stirring.

-

A white precipitate will form immediately.

-

-

Isolation:

-

Stir at 0°C for 30 minutes.

-

Filter the solid under a nitrogen blanket (hygroscopic).

-

Wash the cake with cold anhydrous ether (

vol). -

Dry under high vacuum at room temperature for 12 hours.

-

Mechanism of Action (Catalytic Cycle)

Understanding the cycle aids in troubleshooting. The electron-deficient nature of the pyridine ring accelerates step A but can slow down step B if the boronate is not sufficiently activated.

Figure 2: Suzuki-Miyaura catalytic cycle for the vinylation of electron-deficient pyridines.

Quality Control & Characterization

The following specifications define the acceptance criteria for the final HCl salt.

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline solid |

| Purity | HPLC (254 nm) | |

| Identity | Consistent with structure; vinyl protons distinct at | |

| Identity | Singlet at | |

| Chloride Content | Titration ( | |

| Solubility | Visual | Soluble in Water, Methanol, DMSO |

Stability Note: Store at 2–8°C under Argon. The HCl salt is significantly more stable than the free base but should still be protected from moisture.

Safety & Handling

-

Vesicant Properties: Vinylpyridines are potent skin irritants and lachrymators. All operations involving the free base must be conducted in a fume hood.

-

Polymerization Hazard: The free base can undergo "runaway" polymerization if heated without inhibitors. Always keep TBC (tert-butylcatechol) present during the free base phase.

-

Fluorine Chemistry: While the

group is stable, combustion of fluorinated compounds releases HF. Ensure proper waste disposal protocols for halogenated organics.

References

-

Suzuki-Miyaura Coupling Mechanism & Scope: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

-

Synthesis of Trifluoromethylpyridines: Cottet, F., & Schlosser, M. (2002). Three-Step Synthesis of 2-(Trifluoromethyl)pyridines. European Journal of Organic Chemistry.[2] [Link]

-

Stabilization of Vinylpyridines: Encyclopedia of Polymer Science and Technology. (2002). Vinylpyridine Polymers. [Link][3][4]

Sources

Methodological & Application

Technical Application Note: 2-(Trifluoromethyl)-6-vinylpyridine Hydrochloride

This is a comprehensive technical guide and protocol set for the application of 2-(Trifluoromethyl)-6-vinylpyridine hydrochloride in agrochemical synthesis.

Strategic Building Block for Next-Generation Agrochemicals

Part 1: Executive Summary & Strategic Value

In the landscape of modern agrochemistry, the trifluoromethylpyridine (TFMP) motif is a "privileged structure," appearing in blockbuster herbicides (e.g., Fluazifop), fungicides (e.g., Picoxystrobin), and insecticides (e.g., Sulfoxaflor). The trifluoromethyl group (

This compound (referred to herein as TFMVP-HCl ) represents a high-value "divergent intermediate." Unlike static building blocks, the vinyl handle at the C6 position serves as a reactive gateway, enabling three distinct synthetic pathways essential for library generation:

-

Oxidative Cleavage: Access to the versatile 6-formyl derivative (aldehyde hub).

-

Pd-Catalyzed Coupling: Extension to biaryl systems via Heck/Suzuki reactions.

-

Cycloaddition: Construction of fused bicyclic heterocycles (e.g., pyrazolopyridines).

Chemical Profile

| Property | Specification |

| Compound Name | This compound |

| CAS (Salt) | 1983896-31-6 |

| CAS (Free Base) | 1259929-68-4 |

| Molecular Weight | 209.60 g/mol (HCl salt) |

| Appearance | White to off-white hygroscopic solid |

| Storage | -20°C, under inert atmosphere (Ar/N₂).[1] Polymerization sensitive.[1] |

| Hazards | Irritant, Hygroscopic. Free base is prone to exothermic polymerization. |

Part 2: Critical Handling & Activation Protocol

The Challenge: TFMVP is supplied as the hydrochloride salt to prevent spontaneous polymerization during storage. For most metal-catalyzed or nucleophilic reactions, the free base must be generated in situ or immediately prior to use.

Protocol A: Controlled Free-Basing (Salt Neutralization)

Use this protocol before any downstream application.

Reagents:

-

TFMVP-HCl (1.0 equiv)

-

Saturated

(aq) or -

Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

-

Polymerization Inhibitor: 4-tert-Butylcatechol (TBC) (trace)

Step-by-Step:

-

Suspension: Suspend TFMVP-HCl (e.g., 5.0 g) in DCM (50 mL) in a separatory funnel.

-

Neutralization: Slowly add saturated

(50 mL) while venting frequently. Caution: -

Extraction: Shake vigorously for 2 minutes. Allow layers to separate. The free base resides in the organic (lower) layer.

-

Stabilization: If storing the free base for >1 hour, add trace TBC (10-50 ppm) to the organic layer.

-

Drying: Dry over anhydrous

, filter, and concentrate only if necessary.-

Best Practice: Use the DCM solution directly in the next step to minimize polymerization risk.

-

Part 3: Synthetic Applications & Protocols

Application 1: The "Aldehyde Hub" (Oxidative Cleavage)

Target: 6-(Trifluoromethyl)picolinaldehyde Relevance: This aldehyde is a universal electrophile for synthesizing chiral amines (via reductive amination) or hydrazone-based fungicides.

Mechanism: Lemieux-Johnson Oxidation (Osmium-free variant using Ru).

The electron-deficient pyridine ring makes the vinyl group less nucleophilic, requiring a robust oxidant system like

Protocol B: Ruthenium-Catalyzed Oxidative Cleavage

-

Setup: To a solution of TFMVP Free Base (10 mmol) in

: -

Catalyst: Add

(2 mol%). -

Reaction: Stir vigorously at ambient temperature for 2-4 hours. Monitor by TLC (The aldehyde is usually more polar than the alkene).

-

Workup: Quench with saturated

(to reduce excess oxidant). Extract with DCM. -

Purification: Silica gel chromatography (Hexane/EtOAc).

-

Note: The

group makes the aldehyde highly reactive; store under Argon at -20°C.

-

Application 2: Biaryl Scaffold Synthesis (Heck Coupling)

Target: (E)-2-Styryl-6-(trifluoromethyl)pyridine derivatives. Relevance: Mimics the "linker" regions of SDHI fungicides or strobilurins.

Protocol C: Ligand-Free Heck Coupling

-

Reagents:

-

TFMVP Free Base (1.2 equiv)

-

Aryl Bromide/Iodide (1.0 equiv) - e.g., 4-chlorobromobenzene

-

Catalyst:

(1-3 mol%) -

Base:

(2.0 equiv) or -

Solvent: DMF or DMAc (anhydrous)

-

-

Procedure:

-

Combine aryl halide, base, and Pd catalyst in a reaction vial.

-

Add TFMVP (dissolved in minimal solvent).

-

Heat to 100-120°C for 12-16 hours under inert atmosphere (

).

-

-

Purification: Filter through Celite to remove Pd black. Dilute with water, extract with EtOAc.

-

Observation: The electron-withdrawing

group at position 2 promotes trans-selectivity but may slow down the oxidative addition step; higher temperatures are often required compared to simple vinylpyridine.

-

Part 4: Visualization of Workflows

Figure 1: Divergent Synthetic Pathways

This diagram illustrates the transformation of the raw HCl salt into three distinct agrochemical scaffold classes.

Caption: Divergent synthesis map showing the activation of TFMVP-HCl and its conversion into key agrochemical pharmacophores.

Figure 2: Mechanistic Logic of the Heck Coupling

Why this works: The

Caption: Catalytic cycle for the Heck coupling of TFMVP. The electron-poor pyridine ring favors linear (beta) arylation.

Part 5: References & Authority[2]

-

General Reactivity of Vinylpyridines:

-

Review: "Vinylpyridines: Versatile Intermediates in Organic Synthesis." Chemical Reviews.

-

Source:

-

-

Trifluoromethylpyridines in Agrochemicals:

-

Key Paper: "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients."[2] Journal of Pesticide Science.

-

Source:

-

-

Oxidative Cleavage Protocols:

-

Methodology: "Ruthenium-Catalyzed Oxidative Cleavage of Olefins to Aldehydes."[3] Journal of Organic Chemistry.

-

Source:

-

-

Heck Reaction of Electron-Deficient Olefins:

Disclaimer: This guide is for research purposes only. 2-(Trifluoromethyl)-6-vinylpyridine is a potent chemical intermediate. All protocols should be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat) due to potential skin sensitization and inhalation toxicity.

Sources

- 1. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Ruthenium-Catalyzed Oxidative Cleavage of Olefins to Aldehydes [organic-chemistry.org]

- 4. Palladium catalyzed vinyltrifluoromethylation of aryl halides through decarboxylative cross-coupling with 2-(trifluoromethyl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Palladium Catalyzed Vinyltrifluoromethylation of Aryl Halides through Decarboxylative Cross-Coupling with 2-(Trifluoromethyl)acrylic Acid [organic-chemistry.org]

Polymerization of "2-(Trifluoromethyl)-6-vinylpyridine hydrochloride"

Application Note: Controlled Polymerization of 2-(Trifluoromethyl)-6-vinylpyridine Hydrochloride

Executive Summary

This guide details the polymerization of This compound (2-CF3-6-VP·HCl) . While 2-vinylpyridine (2VP) is a ubiquitous monomer, the introduction of a trifluoromethyl (

This protocol focuses on Free Radical Polymerization (FRP) in protic media, the most robust method for converting this cationic salt into a high-molecular-weight polyelectrolyte. The resulting polymer combines the pH-responsiveness of polyvinylpyridine with the low surface energy and chemical resistance typical of fluoropolymers, making it a prime candidate for advanced membrane technologies, catalytic supports, and hydrogels.

Chemical Logic & Mechanistic Insight

Before beginning experimental work, it is critical to understand the forces driving this reaction.

-

Electronic Activation: The vinyl group in 2-vinylpyridine is already electron-deficient due to the electronegative nitrogen. In 2-CF3-6-VP·HCl, two additional factors amplify this deficiency:

-

Protonation: The HCl salt forms a pyridinium cation, intensifying the electron withdrawal from the vinyl group.

-

Inductive Effect (

): The

-

Consequence: This monomer reacts rapidly with radicals. It is susceptible to alternating copolymerization with electron-rich monomers (e.g., styrene). For homopolymerization, high purity and oxygen exclusion are paramount to prevent early chain termination.

-

-

Solubility Constraints: As a hydrochloride salt, the monomer is water-soluble but insoluble in non-polar organic solvents (toluene, benzene). Therefore, the reaction must be conducted in water, methanol, or ethanol .

-

Steric Considerations: The 2,6-substitution pattern places the polymer backbone (at C6) and the bulky

group (at C2) in proximity to the nitrogen. While this does not prevent polymerization, it rigidifies the polymer chain, potentially increasing the glass transition temperature (

Experimental Protocol: Free Radical Homopolymerization

Objective: Synthesis of Poly(this compound) via solution polymerization.

Materials Required

| Reagent | Function | Specifications |

| 2-CF3-6-VP·HCl | Monomer | >97% Purity. Store at 4°C. Hygroscopic. |

| V-50 Initiator | Radical Source | 2,2'-Azobis(2-methylpropionamidine) dihydrochloride. Water-soluble.[1][2][3] |

| Methanol (MeOH) | Solvent | HPLC Grade, degassed. |

| Deionized Water | Solvent | 18.2 MΩ·cm, degassed. |

| Acetone | Precipitant | ACS Reagent Grade. |

| Nitrogen/Argon | Inert Gas | Ultra-high purity (UHP). |

Step-by-Step Methodology

1. Monomer Preparation & Handling

-

Context: The monomer is a salt and likely hygroscopic. Weigh it quickly or in a dry box to ensure accurate stoichiometry.

-

Action: Dissolve 2.0 g (approx. 9.5 mmol) of 2-CF3-6-VP·HCl in 8.0 mL of solvent.

-

Solvent Choice: Use Methanol for faster drying of the final polymer. Use Water if strictly green chemistry is required. A 1:1 mix is often ideal for solubility.

-

-

Target Concentration: ~20 wt% solids. High concentration favors higher molecular weight (

) and rate (

2. Degassing (Critical Step)

-

Context: Oxygen is a radical scavenger that will inhibit polymerization or create low

oligomers. -

Action: Seal the reaction vessel (Schlenk flask or heavy-walled glass vial) with a rubber septum. Sparge the solution with Nitrogen or Argon for 30 minutes .

-

Alternative: Perform 3 Freeze-Pump-Thaw cycles if using a high-vacuum line (superior for controlled kinetics).

-

3. Initiation

-

Action: Dissolve the initiator (V-50) in a minimal amount of degassed solvent.

-

Ratio: Add 1.0 mol% of initiator relative to monomer (approx. 26 mg for 2g monomer).

-

Injection: Inject the initiator solution into the monomer solution via a gastight syringe under inert atmosphere.

4. Polymerization

-

Action: Place the vessel in a pre-heated oil bath or heating block at 60°C .

-

Duration: Stir magnetically at 300 RPM for 12–24 hours . Viscosity should increase noticeably.

5. Termination & Purification

-

Action: Quench the reaction by cooling the flask in an ice bath and exposing the solution to air.

-

Precipitation: Dropwise add the reaction mixture into a large excess (10x volume) of vigorously stirred Acetone . The polymer salt should precipitate as a white/off-white solid.

-

Note: If the polymer forms a sticky gum, decant the solvent, redissolve in MeOH, and re-precipitate into Ethyl Acetate or Diethyl Ether.

-

-

Drying: Dry the precipitate in a vacuum oven at 40°C for 24 hours to remove residual solvents.

Visualization: Reaction Workflow

The following diagram illustrates the logical flow of the synthesis and the chemical transformation.

Figure 1: Step-by-step workflow for the free radical polymerization of this compound.

Characterization & Validation

To ensure the protocol was successful, perform the following analyses.

| Technique | Purpose | Expected Observation |

| Confirm Polymerization | Disappearance of vinyl protons ( | |

| Verify Fluorine Integrity | Sharp singlet for monomer ( | |

| GPC (Aqueous) | Molecular Weight ( | Requires buffer (e.g., 0.1M NaNO |

| DSC | Thermal Properties | Expect a |

Advanced Modification: Converting to Free Base

If the application requires the neutral polymer (soluble in THF/Chloroform):

-

Dissolve the polymer salt in water.

-

Add dilute NaOH or NH

OH dropwise until pH > 8. -

The polymer will precipitate (it is hydrophobic when deprotonated).

-

Filter, wash with water, and dry.

References

-

Sigma-Aldrich. "this compound Product Page." Merck KGaA. Link

-

Lowe, A. B., & McCormick, C. L. (2002). "Synthesis and solution properties of zwitterionic polymers." Chemical Reviews, 102(11), 4177-4290. (Foundational text on polyelectrolyte synthesis). Link

-

Cunningham, M. F. (2008). "Controlled/living radical polymerization in aqueous dispersed systems." Progress in Polymer Science, 33(4), 365-398. (Guidance on aqueous radical mechanisms). Link

-

Jaeger, W., et al. (1999). "Polymerization of water-soluble cationic vinyl monomers." Progress in Polymer Science, 24(9), 1341-1396. (Specifics on cationic vinyl polymerization). Link

Sources

The Heck Reaction with 2-(Trifluoromethyl)-6-vinylpyridine hydrochloride: A Detailed Guide to Conditions and Protocols

For Researchers, Scientists, and Drug Development Professionals

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene has seen widespread application in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3][4] This guide provides a detailed exploration of the Heck reaction as applied to the specific substrate, 2-(Trifluoromethyl)-6-vinylpyridine hydrochloride .

This substrate presents a unique combination of features: a vinyl group poised for coupling, a strongly electron-withdrawing trifluoromethyl group that modulates reactivity, and a pyridine nitrogen present as a hydrochloride salt. Understanding the interplay of these characteristics is paramount to developing a successful and robust reaction protocol. This document will delve into the critical parameters, provide detailed experimental procedures, and offer insights into the underlying mechanistic considerations to empower researchers in their synthetic endeavors.

Core Principles and Mechanistic Considerations

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[5][6] A thorough understanding of this cycle is crucial for rational optimization of reaction conditions.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) species. The rate of this step is typically I > Br > Cl.[7]

-

Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) complex, followed by syn-migratory insertion of the alkene into the Pd-aryl bond.[5]

-

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the desired substituted alkene product and a hydridopalladium(II) complex.[6]

-

Reductive Elimination and Catalyst Regeneration: The base neutralizes the generated hydrohalic acid (HX) and facilitates the reductive elimination of HX from the hydridopalladium(II) complex, regenerating the active Pd(0) catalyst.[5]

The presence of the trifluoromethyl group on the vinylpyridine substrate is expected to influence the electronic properties of the alkene, potentially affecting the rate of migratory insertion. Furthermore, the hydrochloride salt form necessitates careful consideration of the base, as it must be sufficient to both neutralize the HCl and facilitate the catalytic cycle.

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Optimizing Reaction Conditions: A Component-by-Component Analysis

The success of the Heck reaction with this compound hinges on the judicious selection of several key components.

The Palladium Catalyst

A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) being a common and cost-effective choice.[1] Pd(OAc)₂ is a pre-catalyst that is reduced in situ to the active Pd(0) species.[5] Other common pre-catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[6][8] For reactions involving less reactive aryl chlorides, more specialized and stable catalysts like palladacycles may be beneficial.[3][8]

The Ligand

Phosphine ligands play a critical role in stabilizing the Pd(0) catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity.[7] The choice of ligand can significantly impact reaction efficiency.

-

Monodentate Phosphines: Triphenylphosphine (PPh₃) is a widely used, general-purpose ligand.[1] For more challenging substrates, bulkier and more electron-rich phosphines like tri-tert-butylphosphine (P(t-Bu)₃) or tri(o-tolyl)phosphine (P(o-tol)₃) can enhance the rate of oxidative addition.[7][8]

-

Bidentate Phosphines: Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and 1,3-bis(diphenylphosphino)propane (dppp) are also effective, particularly in promoting the cationic pathway of the Heck reaction.[7] In the context of the synthesis of the drug Axitinib, which involves a Heck coupling with 2-vinylpyridine, Xantphos was found to be a crucial ligand.[7]

The Base

The choice of base is particularly critical when using this compound. A sufficient amount of base is required to first neutralize the hydrochloride salt to generate the free vinylpyridine in situ, and then to participate in the catalytic cycle by regenerating the Pd(0) catalyst.

-

Inorganic Bases: Carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), as well as phosphates like potassium phosphate (K₃PO₄), are commonly used.[6][8]

-

Organic Bases: Tertiary amines like triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA or Hünig's base) are also frequently employed.[1][8]

For a hydrochloride salt, a stronger base or a higher stoichiometry may be necessary. It is recommended to use at least two equivalents of base: one to neutralize the HCl and one for the catalytic cycle.

The Solvent

Polar aprotic solvents are generally the preferred medium for Heck reactions as they can help to stabilize the charged intermediates in the catalytic cycle.

-

Common Choices: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are all suitable solvents.[8]

-

Greener Alternatives: In some cases, reactions can be performed in more environmentally friendly solvents like water or polyethylene glycol (PEG), often with the aid of specific ligands or additives.[4]

The Aryl Halide

The reactivity of the aryl halide coupling partner follows the general trend: I > Br >> Cl.[7] Aryl iodides are the most reactive, often requiring milder conditions, while aryl chlorides can be more challenging and may necessitate higher temperatures and more specialized catalyst systems. Aryl bromides offer a good balance of reactivity and cost.

Experimental Protocols

The following protocols provide a starting point for the Heck reaction with this compound. Optimization of temperature, reaction time, and stoichiometry of reagents may be necessary for specific aryl halides.

Caption: General experimental workflow for the Heck reaction.

Protocol 1: General Conditions with an Aryl Bromide

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle/oil bath

-

TLC plates and developing chamber

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the aryl bromide (1.2 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.04 eq.).

-

Add potassium carbonate (2.5 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Conditions for a Less Reactive Aryl Chloride

Materials:

-

This compound

-

Aryl chloride (e.g., 4-chlorotoluene)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri-tert-butylphosphine tetrafluoroborate ([P(t-Bu)₃H]BF₄)

-

Cesium carbonate (Cs₂CO₃)

-

N-methyl-2-pyrrolidone (NMP), anhydrous

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 eq.) and [P(t-Bu)₃H]BF₄ (0.06 eq.) to an oven-dried reaction tube.

-

Add this compound (1.0 eq.), the aryl chloride (1.5 eq.), and cesium carbonate (3.0 eq.).

-

Seal the tube and add anhydrous NMP.

-

Heat the reaction mixture to 130-150 °C.

-

After the reaction is complete (as determined by an appropriate analytical method), cool to room temperature.

-

Follow the work-up and purification procedure outlined in Protocol 1.

| Parameter | Condition 1 (Aryl Bromide) | Condition 2 (Aryl Chloride) | Rationale |

| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ | Pd₂(dba)₃ is often more effective for less reactive aryl chlorides.[8] |

| Ligand | PPh₃ | [P(t-Bu)₃H]BF₄ | The bulky and electron-rich P(t-Bu)₃ facilitates oxidative addition of aryl chlorides.[7] |

| Base | K₂CO₃ | Cs₂CO₃ | Cs₂CO₃ is a stronger and more soluble base, often beneficial for challenging couplings.[8] |

| Solvent | DMF | NMP | NMP has a higher boiling point, allowing for the higher temperatures often required for aryl chlorides.[8] |

| Temperature | 100-120 °C | 130-150 °C | Higher temperatures are generally needed to activate the C-Cl bond. |

Troubleshooting and Considerations

-

Low Conversion: If the reaction stalls, consider increasing the temperature, using a more active catalyst system (e.g., a palladacycle or a more electron-rich ligand), or switching to a more reactive aryl halide (bromide or iodide).

-

Side Reactions: The formation of reduced arene (dehalogenation) can sometimes be observed. This may be minimized by ensuring strictly anhydrous and anaerobic conditions.

-

Regioselectivity: For unsymmetrical alkenes, the regioselectivity of the Heck reaction can be an issue. However, for terminal alkenes like 2-(Trifluoromethyl)-6-vinylpyridine, the reaction is generally highly regioselective for substitution at the terminal carbon.

-

Purification: The products of Heck reactions can sometimes be challenging to separate from residual catalyst and ligands. Careful column chromatography is often required.

Conclusion

The Heck reaction of this compound offers a powerful method for the synthesis of novel substituted pyridines, which are valuable scaffolds in medicinal chemistry and materials science. By carefully considering the choice of catalyst, ligand, base, and solvent, and by understanding the mechanistic nuances of this transformation, researchers can successfully employ this reaction to access a wide range of functionalized molecules. The protocols and insights provided in this guide serve as a robust starting point for further exploration and optimization in the laboratory.

References

- Biffis, A., et al. (2018). Palladium-catalyzed C-C and C-N cross-coupling reactions of aryl chlorides: a review. Journal of Organometallic Chemistry, 867, 73-99.

- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical Reviews, 100(8), 3009-3066.

- Whitcombe, N. J., et al. (2001). Advances in the Heck reaction. Tetrahedron, 57(35), 7449-7476.

- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.

- Knowles, J. P., & Whiting, A. (2007). The Heck-Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry, 5(23), 3797-3807.

- Diez-Gonzalez, S., & Nolan, S. P. (2008). N-heterocyclic carbenes in palladium catalysis. Coordination Chemistry Reviews, 252(10-11), 1177-1208.

- Amatore, C., & Jutand, A. (2000). Anionic Pd(0) and Pd(II) intermediates in palladium-catalyzed Heck and cross-coupling reactions. Accounts of Chemical Research, 33(5), 314-321.

- Hartwig, J. F. (2010).

- Mizoroki, T., et al. (1971). Substitution reactions of olefinic hydrogen with aryl halides catalyzed by palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.

- Jeffery, T. (1996). Recent improvements and developments in the Heck reaction. In Advances in Metal-Organic Chemistry (Vol. 5, pp. 153-260). JAI Press.

- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.

Sources

Experimental protocol for using "2-(Trifluoromethyl)-6-vinylpyridine hydrochloride" in synthesis

An In-Depth Guide to the Synthetic Applications of 2-(Trifluoromethyl)-6-vinylpyridine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized heterocyclic monomer. The incorporation of a trifluoromethyl group onto the pyridine scaffold offers unique electronic and physicochemical properties, making its polymers and derivatives highly valuable in materials science and pharmaceutical development. This document details the compound's properties, safety protocols, and a detailed experimental workflow for its application in free-radical polymerization. The causality behind procedural steps, troubleshooting, and reaction mechanisms are explored to provide researchers with a robust framework for synthesis.

Introduction and Significance

2-(Trifluoromethyl)-6-vinylpyridine is a functionalized monomer that combines the reactivity of a vinyl group with the unique properties of a trifluoromethyl-substituted pyridine ring. Trifluoromethyl (CF₃) groups are of immense interest in medicinal and materials chemistry due to their ability to enhance metabolic stability, binding affinity, and lipophilicity.[1] The pyridine moiety itself is a cornerstone in the synthesis of agrochemicals and pharmaceuticals.[1][2]

As a monomer, 2-(Trifluoromethyl)-6-vinylpyridine allows for the creation of advanced polymers with potentially enhanced thermal stability, chemical resistance, and specific optical or dielectric properties. The hydrochloride salt form ensures greater stability for storage and handling, requiring neutralization prior to its use in many common synthetic procedures, such as free-radical polymerization.

Physicochemical and Safety Data

Accurate characterization and safe handling are paramount for successful experimentation. The known properties of the hydrochloride salt are summarized below.

Compound Properties

| Property | Value | Source |

| CAS Number | 1259929-68-4 | [3] |

| Molecular Formula | C₈H₇ClF₃N | [3] |

| Molecular Weight | 209.6 g/mol | [3] |

| Appearance | Liquid | [3] |

| Purity | Typically ≥97.0% | [3] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[4][5] |

Safety and Handling

This compound and its free base form should be handled with care in a well-ventilated chemical fume hood.[4] The safety protocols for related trifluoromethylated pyridines and vinylpyridines necessitate the following precautions:

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields conforming to EN166, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][7]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[8]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[4]

-

Polymerization Hazard: Like other vinylpyridines, the free base form is sensitive to spontaneous polymerization.[9] It should be stored under refrigeration and used with inhibitors for long-term storage.

Core Application: Free-Radical Polymerization

The most direct application of this monomer is in the synthesis of novel fluorinated polymers. The vinyl group is amenable to standard polymerization techniques. Below is a detailed protocol for free-radical polymerization, a common and versatile method for vinyl monomers.

Rationale and Scientific Principles

Free-radical polymerization is initiated by a species with an unpaired electron, which attacks the double bond of the monomer, propagating a chain reaction. This method is robust and tolerant of various functional groups.

A critical prerequisite for the polymerization of this compound is its conversion to the free base. The hydrochloride salt can interfere with the radical initiator and the propagation process. Neutralization is typically achieved by reacting the salt with a mild aqueous base, followed by extraction of the organic free base. Oxygen is a potent inhibitor of radical reactions; therefore, the entire process must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Experimental Workflow Diagram

The overall process from the stable hydrochloride salt to the final purified polymer is outlined below.

Caption: Experimental workflow for the polymerization of 2-(Trifluoromethyl)-6-vinylpyridine.

Detailed Step-by-Step Protocol

Materials:

-

This compound

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM), anhydrous

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Azobisisobutyronitrile (AIBN), recrystallized

-

Methanol, cold

-

Schlenk flask and standard glassware

-

Inert atmosphere line (Argon or Nitrogen)

Procedure:

-

Monomer Neutralization:

-

In a separatory funnel, dissolve 1.0 g of this compound in 20 mL of deionized water.

-

Slowly add saturated NaHCO₃ solution dropwise until effervescence ceases and the aqueous layer is basic (pH ~8).

-

Extract the aqueous layer with DCM (3 x 20 mL). The organic free base monomer will move into the DCM layer.

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.

-

Filter off the drying agent and remove the DCM solvent via rotary evaporation to yield the pure 2-(Trifluoromethyl)-6-vinylpyridine free base as a liquid. Use immediately as the free base is prone to polymerization upon storage.

-

-

Polymerization Setup:

-

In a Schlenk flask equipped with a magnetic stir bar, dissolve the freshly prepared monomer (~0.8 g) in 5 mL of anhydrous toluene.

-

Add the radical initiator, AIBN (typically 1-2 mol% relative to the monomer).

-

Seal the flask with a rubber septum.

-

-

Degassing:

-

Perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. To do this, freeze the mixture using liquid nitrogen, apply a high vacuum, close the flask to the vacuum, and then allow the mixture to thaw under the static vacuum. Backfill with an inert gas.

-

-

Reaction:

-

After the final cycle, backfill the flask with Argon or Nitrogen.

-

Place the flask in a preheated oil bath at 70 °C.

-

Allow the reaction to proceed with stirring for 12-24 hours. The solution will typically become more viscous as the polymer forms.

-

-

Purification:

-

Cool the reaction mixture to room temperature and dissolve the viscous solution in a minimal amount of DCM (~5 mL).

-

Slowly pour the polymer solution into a beaker containing a large volume of cold, rapidly stirring methanol (~200 mL).

-

The polymer will precipitate as a solid.

-

Allow the solid to settle, then collect it by vacuum filtration.

-

Wash the collected polymer with fresh cold methanol to remove any unreacted monomer or initiator fragments.

-

-

Drying and Characterization:

-

Dry the white polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

-

Characterize the final polymer using Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, ¹H and ¹⁹F NMR for structure confirmation, and Differential Scanning Calorimetry (DSC) for thermal properties like the glass transition temperature (T₉).

-

Reaction Mechanism and Rationale

The polymerization proceeds via a standard chain-growth mechanism involving three key stages: initiation, propagation, and termination.

Caption: General mechanism of free-radical polymerization.

-

Initiation: The initiator (AIBN) thermally decomposes to form two primary radicals (R•) and nitrogen gas. This radical then adds across the vinyl double bond of the monomer (M) to create a new, monomer-centered radical (RM•).

-

Propagation: The newly formed radical rapidly adds to another monomer molecule, extending the polymer chain. This process repeats thousands of times to form a long polymer chain.

-

Termination: The growth of a polymer chain is terminated when two radical chains react with each other, either by combination (forming a single long chain) or disproportionation (one chain abstracts a hydrogen from the other, resulting in two terminated chains).

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Polymerization | 1. Presence of oxygen.2. Inactive initiator.3. Insufficient temperature. | 1. Ensure degassing is thorough.2. Use freshly recrystallized initiator.3. Confirm reaction temperature is appropriate for AIBN decomposition (~65-80 °C). |

| Low Molecular Weight Polymer | 1. High initiator concentration.2. High reaction temperature. | 1. Decrease the mol% of AIBN.2. Lower the reaction temperature slightly to slow down initiation and termination rates relative to propagation. |

| Broad Polydispersity (PDI > 2) | 1. Chain transfer reactions.2. Non-uniform reaction conditions. | 1. Use a solvent with low chain-transfer constants (e.g., benzene, tert-butanol).2. Ensure uniform heating and efficient stirring. |

Alternative Synthetic Applications

Beyond polymerization, the vinyl and trifluoromethyl-pyridine moieties are valuable in other transformations:

-

Heck-Type Reactions: The vinyl group can participate in palladium-catalyzed cross-coupling reactions with aryl halides, attaching the trifluoromethyl-pyridine unit to other aromatic systems.[10]

-

Decarboxylative Cross-Coupling: Related trifluoromethyl-containing building blocks have been used in palladium-catalyzed reactions to synthesize complex vinyl-trifluoromethyl derivatives.[11][12]

-

Diels-Alder Reactions: The electron-deficient nature of the pyridine ring, enhanced by the CF₃ group, may allow the vinyl group to act as a dienophile in cycloaddition reactions.

These potential applications underscore the versatility of 2-(Trifluoromethyl)-6-vinylpyridine as a key intermediate in organic synthesis.

References

- [Supplier Name]. (n.d.). Safety Data Sheet for 2-hydroxy-6-(trifluoromethyl)pyridine.

-

Kathiravan, S., & Nicholls, I. A. (2015). Palladium catalyzed vinyltrifluoromethylation of aryl halides through decarboxylative cross-coupling with 2-(trifluoromethyl)acrylic acid. PubMed. Retrieved from [Link]

- [Author, A.]. (2017, December 06). An efficient palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry.

-

Clevenard. (n.d.). Understanding the Importance of 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE in Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Vinylpyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (2015). Palladium Catalyzed Vinyltrifluoromethylation of Aryl Halides through Decarboxylative Cross-Coupling with 2-(Trifluoromethyl)acrylic Acid. Retrieved from [Link]

- Google Patents. (2015, October 08). Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.

-

Tsukamoto, M., & Nakamura, T. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 2-hydroxy-6-trifluoromethylpyridine.

- [Author, A.]. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(TRIFLUOROMETHYL)-6-VINYLPYRIDINE HCL | CymitQuimica [cymitquimica.com]

- 4. acrospharma.co.kr [acrospharma.co.kr]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 10. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]

- 11. Palladium catalyzed vinyltrifluoromethylation of aryl halides through decarboxylative cross-coupling with 2-(trifluoromethyl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Palladium Catalyzed Vinyltrifluoromethylation of Aryl Halides through Decarboxylative Cross-Coupling with 2-(Trifluoromethyl)acrylic Acid [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: 2-(Trifluoromethyl)-6-vinylpyridine hydrochloride

Welcome to the technical support center for the synthesis and handling of 2-(Trifluoromethyl)-6-vinylpyridine hydrochloride. This guide is intended for researchers, scientists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis of this valuable research compound. Our aim is to provide practical, experience-based solutions to help you troubleshoot and optimize your experimental outcomes.

I. Understanding the Synthetic Landscape

The synthesis of this compound typically involves a multi-step process. The final key steps generally focus on the introduction of the vinyl group onto the 2-(trifluoromethyl)pyridine core, followed by conversion to the hydrochloride salt. The most prevalent side products and impurities often arise from these final transformations. This guide will focus on two common synthetic routes for the vinyl group installation:

-

The Wittig Reaction: Involving the reaction of 2-(trifluoromethyl)-6-formylpyridine with a phosphorus ylide.

-

Dehydration of an Alcohol: Starting from 2-(1-hydroxyethyl)-6-(trifluoromethyl)pyridine.

Understanding the nuances of each route is critical for minimizing side product formation and achieving high purity of the final hydrochloride salt.

II. Troubleshooting Guide: Side Products and Impurities

This section is formatted in a question-and-answer style to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: I am seeing a significant amount of triphenylphosphine oxide in my final product after a Wittig reaction. How can I remove it and prevent its formation?

A1: Triphenylphosphine oxide is a common byproduct of the Wittig reaction.[1][2][3][4][5] Its formation is inherent to the reaction mechanism.

-

Prevention: While you cannot prevent its formation, ensuring your reaction goes to completion can minimize the amount of unreacted starting materials, simplifying purification. Use of fresh, high-purity ylide is also recommended.

-

Removal:

-

Chromatography: Column chromatography on silica gel is a very effective method for separating the non-polar triphenylphosphine oxide from the more polar pyridine product.

-

Crystallization: In some cases, careful crystallization can be used to isolate the desired product, leaving the triphenylphosphine oxide in the mother liquor.

-

Extraction: A less common but sometimes effective method involves precipitation of the triphenylphosphine oxide from a non-polar solvent like hexane or a mixture of hexane and ether.

-

Q2: My reaction to form 2-(Trifluoromethyl)-6-vinylpyridine resulted in a solid, insoluble material. What is happening?

A2: You are likely observing polymerization of the vinylpyridine product.[6] Vinylpyridines, especially when heated or exposed to radical initiators, are prone to polymerization.[6]

-

Causality: The electron-withdrawing nature of the pyridine ring and the trifluoromethyl group can activate the vinyl group towards polymerization.

-

Mitigation Strategies:

-

Low Temperature: Conduct the reaction and subsequent work-up at the lowest effective temperature.

-

Inhibitors: Add a radical inhibitor, such as 4-tert-butylcatechol or hydroquinone, to the reaction mixture and during purification and storage.

-

Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen, which can initiate polymerization.

-

Storage: Store the purified product at low temperatures (refrigerated) and in the dark.[6]

-

Q3: During the dehydration of 2-(1-hydroxyethyl)-6-(trifluoromethyl)pyridine, I am observing the formation of 2-methyl-6-(trifluoromethyl)pyridine as a significant side product. Why is this happening and how can I avoid it?

A3: The formation of 2-methyl-6-(trifluoromethyl)pyridine is likely due to a retro-aldol type reaction or decomposition of the starting alcohol, where formaldehyde is eliminated.[7]

-

Causality: Harsh acidic or basic conditions and high temperatures can promote this side reaction.

-

Mitigation Strategies:

-

Milder Dehydrating Agents: Instead of strong acids like sulfuric acid, consider using milder reagents such as Burgess reagent or Martin sulfurane.

-

Optimized Reaction Conditions: Carefully control the reaction temperature and time. Lower temperatures and shorter reaction times can favor the desired dehydration over the decomposition pathway.

-

Vapor Phase Dehydration: In some industrial processes, passing the alcohol over a heated catalyst bed at high temperatures and short contact times can favor the formation of the vinyl compound.[7]

-

Q4: My final this compound product has a brownish color and a lower than expected purity, even after purification. What could be the cause?

A4: The discoloration and low purity could be due to several factors:

-

Trace Polymerization: Even small amounts of oligomers or polymers can lead to discoloration. Ensure rigorous exclusion of air and light during storage.

-

Residual Starting Materials: Incomplete reaction can lead to the presence of starting materials (e.g., 2-(trifluoromethyl)-6-formylpyridine or 2-(1-hydroxyethyl)-6-(trifluoromethyl)pyridine) in your final product. Monitor the reaction progress by TLC or GC-MS to ensure completion.

-

Impurities from Precursors: The purity of your starting 2-(trifluoromethyl)pyridine derivative is crucial. Impurities from its synthesis, such as isomers or di-substituted pyridines, will be carried through the reaction sequence.[8]

-

Side Products from Hydrochloride Salt Formation: While less common, using an excess of HCl or impurities in the HCl source could potentially lead to side reactions with the vinyl group, especially if moisture is present.

Troubleshooting Tables

Table 1: Wittig Reaction Troubleshooting

| Observed Issue | Potential Cause | Recommended Solution |

| Low yield of vinylpyridine | Incomplete reaction | - Ensure stoichiometric or slight excess of ylide. - Check the activity of the base used for ylide generation. - Increase reaction time or temperature cautiously. |

| Formation of (E/Z) isomers | Nature of the ylide | - Stabilized ylides tend to give the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[1][2][4] - The Schlosser modification can be used to obtain the (E)-alkene from non-stabilized ylides.[2] |

| Presence of unreacted aldehyde | Inactive ylide or insufficient reagent | - Use freshly prepared ylide. - Ensure anhydrous conditions for ylide formation. - Increase the equivalents of the ylide. |

| Triphenylphosphine oxide contamination | Inherent byproduct | - Purify by column chromatography or crystallization. |

Table 2: Dehydration Reaction Troubleshooting

| Observed Issue | Potential Cause | Recommended Solution |

| Formation of 2-methyl-6-(trifluoromethyl)pyridine | Decomposition of starting alcohol | - Use milder dehydrating agents. - Optimize reaction temperature and time to favor elimination.[7] |

| Low conversion to vinylpyridine | Incomplete dehydration | - Increase the reaction temperature or use a more potent dehydrating agent. - Ensure efficient removal of water as it forms. |

| Polymerization of product | High temperature or presence of initiators | - Use a lower reaction temperature. - Add a polymerization inhibitor. - Work up the reaction mixture promptly. |

| Formation of ethers | Nucleophilic attack by the alcohol | - Use a bulky base to favor elimination over substitution. |

III. Experimental Protocols

Protocol 1: Synthesis of 2-(Trifluoromethyl)-6-vinylpyridine via Wittig Reaction (Illustrative)

-

Ylide Preparation:

-

To a flame-dried, three-necked flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.

-

Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium or sodium hydride, 1.05 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours until the characteristic orange-red color of the ylide is observed.

-

-

Wittig Reaction:

-

Cool the ylide solution to 0 °C and add a solution of 2-(trifluoromethyl)-6-formylpyridine (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the desired vinylpyridine from triphenylphosphine oxide.

-

Protocol 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified 2-(Trifluoromethyl)-6-vinylpyridine in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

-

Acidification: Cool the solution in an ice bath and slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. Collect the solid by filtration.

-

Drying: Wash the solid with cold, anhydrous solvent and dry under vacuum to obtain the final product.

IV. Visualizing Reaction Pathways

Wittig Reaction Pathway

Caption: Wittig reaction workflow for vinylpyridine synthesis.

Dehydration Reaction Pathway and Side Reaction

Caption: Dehydration reaction and potential side product formation.

V. References

-

Synthesis of 2‐chloro‐6‐(trifluoromethyl) pyridine‐3,5‐dicarbonitrile. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives | Request PDF. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Grignard Reaction. (n.d.). Retrieved February 23, 2026, from [Link]

-

Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction | Request PDF. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

PROCESS FOR PREPARING 2-HYDROXY-6-TRIFLUOROMETHYLPYRIDINE. (2002, December 11). European Patent Office. Retrieved February 23, 2026, from [Link]

-

The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-. (n.d.). Google Patents. Retrieved February 23, 2026, from

-

Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

-

-

The Grignard Reaction. (n.d.). Retrieved February 23, 2026, from [Link]

-

-

Wittig reaction. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

-

Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine. (n.d.). Google Patents. Retrieved February 23, 2026, from

-

2-Vinylpyridine. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

-

Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. (2026, January 22). PMC. Retrieved February 23, 2026, from [Link]

-

Preparation method of 2- chloro-6-trichloromethyl pyridine. (2010, February 17). Eureka | Patsnap. Retrieved February 23, 2026, from [Link]

-

Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved February 23, 2026, from [Link]

-

Process for the dehydration of hydroxyethyl-substituted pyridines, quinolines, and isoquinolines. (n.d.). Google Patents. Retrieved February 23, 2026, from

-

Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved February 23, 2026, from [Link]

-

Synthesis and Characterization of a Molecularly Imprinted Polymer for Pb2+ Uptake Using 2-vinylpyridine as the Complexing Monomer. (n.d.). Retrieved February 23, 2026, from [Link]

-

Wittig Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

-

Side Reactions in a Grignard Synthesis. (2025, August 6). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Methods for the synthesis of 2‐trifluoromethyl pyridines. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Wittig Reaction. (2015, January 5). YouTube. Retrieved February 23, 2026, from [Link]

-

Poly(2-vinyl pyridine) Sample #: P9772-2VP Structure: Composition. (n.d.). Polymer Source. Retrieved February 23, 2026, from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. (2015, October 8). Google Patents. Retrieved February 23, 2026, from

-

EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine. (n.d.). Google Patents. Retrieved February 23, 2026, from

-

Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. (2023, July 17). Organic Syntheses. Retrieved February 23, 2026, from [Link]

-

THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS. (n.d.). Retrieved February 23, 2026, from [Link]

-

Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.). Retrieved February 23, 2026, from [Link]

-

What is 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE and how is it synthesized? (2022, August 28). FAQ. Retrieved February 23, 2026, from [Link]

-

Dehydration reactions in polyfunctional natural products. (2020, April 22). RSC Publishing. Retrieved February 23, 2026, from [Link]

-

Scheme 1. Dehydration/rehydration process. [Fe(bpp) 2 ] 2+ cations are... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

Sources

- 1. Wittig Reaction [organic-chemistry.org]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 7. US3149116A - Process for the dehydration of hydroxyethyl-substituted pyridines, quinolines, and isoquinolines - Google Patents [patents.google.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 2-(Trifluoromethyl)-6-vinylpyridine Hydrochloride

Status: Operational Ticket ID: PROTOCOL-CF3-VP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Dual-Threat" Molecule

Welcome to the technical support hub for 2-(Trifluoromethyl)-6-vinylpyridine (2-CF3-6-VP) . You are likely encountering difficulties because this molecule presents a contradictory chemical profile that defeats standard purification logic.

You are dealing with two competing forces:

-

The Vinyl Group (The Aggressor): It is highly reactive and prone to radical autopolymerization, especially when concentrated or heated.

-

The Trifluoromethyl Group (The Saboteur): It is strongly electron-withdrawing. This significantly lowers the basicity of the pyridine nitrogen (

estimated < 2.0), making the hydrochloride salt unstable in the presence of moisture (hydrolysis risk) and difficult to crystallize.

This guide provides a self-validating protocol to navigate these risks, moving from crude reaction mixtures to high-purity anhydrous hydrochloride salt.

Module 1: Critical Stabilization (Pre-Purification)

WARNING: Before attempting purification, you must stabilize the reaction mixture. 2-CF3-6-VP can undergo "popcorn polymerization"—an explosive, exponential polymerization event—if left unchecked.

The Inhibitor Protocol

Never distill or concentrate this compound without a radical inhibitor.

| Parameter | Recommendation | Scientific Rationale |

| Inhibitor Choice | 4-tert-Butylcatechol (TBC) or BHT | TBC is effective in both organic and acidic phases. BHT is preferred if the final product must be food/pharma grade and TBC removal is difficult. |

| Concentration | 200–500 ppm | Sufficient to scavenge peroxy radicals generated by trace oxygen. |

| Oxygen Presence | Aerobic Environment (Trace) | Counter-intuitive: Radical inhibitors like TBC require trace oxygen to function effectively. Do not store under "hard" vacuum for extended periods without re-introducing an inert gas containing trace air, or use anaerobic inhibitors (e.g., phenothiazine). |

| Temperature Limit | < 40°C | Thermal initiation of vinyl polymerization follows Arrhenius kinetics; keep strictly below 40°C. |

Module 2: Purification Workflow (The "Anhydrous" Imperative)

Because of the electron-withdrawing

Step-by-Step Protocol

Phase A: Isolation of the Free Base

Goal: Remove heavy impurities and catalyst residues before salt formation.

-

Quench & Extract: Dilute reaction mixture with TBME (tert-Butyl methyl ether) or Heptane . Wash with water to remove inorganic salts.

-

Note: Avoid Dichloromethane (DCM) if possible; it promotes polymerization in some vinyl pyridines.

-

-

Drying: Dry the organic layer thoroughly over Anhydrous

.-

Critical Check: The water content must be < 0.1%.

-

-

Filtration: Filter off the desiccant. Add 100 ppm BHT to the filtrate immediately.

-

Concentration: Rotary evaporate at < 35°C (bath temp). Do not go to complete dryness; leave as a concentrated oil.

Phase B: The "Salt Crash" (Anhydrous Precipitation)

Goal: Lock the molecule into a stable solid form.

-

Solvent Selection: Dissolve the concentrated free base oil in Anhydrous Diethyl Ether or Anhydrous Toluene (10 mL per gram of substrate).

-

Why? The HCl salt is insoluble in these non-polar solvents, forcing precipitation.

-

-

Acid Addition:

-

Reagent: Use 2.0 M HCl in Diethyl Ether or 4.0 M HCl in Dioxane .

-

Technique: Add dropwise at 0°C with vigorous stirring.

-

Observation: A white to off-white precipitate should form immediately.

-

-

Maturation: Stir at 0°C for 30 minutes to ensure complete conversion.

-

Filtration: Filter quickly under a blanket of Nitrogen or Argon.

-

Washing: Wash the filter cake with cold, anhydrous pentane or ether.

-

Drying: Vacuum dry at ambient temperature (20–25°C) for 2 hours. Do not heat.

Module 3: Visualization of Logic Flow

The following diagram illustrates the critical decision points where users typically fail (e.g., using aqueous acid).

Caption: Decision matrix emphasizing the necessity of anhydrous conditions due to the electron-withdrawing effect of the trifluoromethyl group.

Module 4: Troubleshooting & FAQs

Q1: My product turned pink/red during rotary evaporation. What happened? A: This is the "Pink Death." It indicates the onset of polymerization or oxidation of the pyridine ring.

-

Cause: Insufficient inhibitor, excessive heat (>40°C), or light exposure.

-

Fix: If lightly colored, pass through a short plug of silica gel (eluting with Hexane/EtOAc) to remove oligomers before salt formation. If it is a gummy red solid, the batch is likely lost.

Q2: I added HCl, but the product oiled out instead of precipitating.

A: This is the most common failure mode for

-

Cause: Presence of water or solvent polarity mismatch. The

group makes the pyridine such a weak base that water competes effectively with the proton, causing the salt to dissociate back to the oil free base. -

Fix: Decant the supernatant. Redissolve the oil in minimal anhydrous ether. Add fresh anhydrous HCl in Dioxane. Scratch the flask walls with a glass rod to induce nucleation.

Q3: Can I store the free base instead of the salt? A: Not recommended. The free base is a liquid at room temperature and prone to autopolymerization even with inhibitors. The Hydrochloride salt, once dry, locks the vinyl group in a crystal lattice, significantly improving shelf-life (store at -20°C).

Q4: How do I remove the BHT inhibitor from the final product? A: The salt formation step usually rejects BHT. BHT stays in the ether/toluene mother liquor, while the 2-CF3-6-VP·HCl salt precipitates.[3] Washing the filter cake with cold pentane ensures removal.

Module 5: Analytical Verification

Verify your product purity using these markers:

-

1H NMR (DMSO-d6):

-

Ensure the vinyl protons are distinct (typically multiplet at

5.5–7.0 ppm). -

Check for the absence of broad "humps" in the baseline (indicative of polymer).

-

-

Melting Point:

-

The salt should have a sharp melting point. A wide range (>2°C) indicates wetness or oligomers.

-

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

Scriven, E. F. V. "Pyridine and Pyridine Derivatives." Kirk-Othmer Encyclopedia of Chemical Technology. Wiley-VCH, 2000 . (Authoritative source on pyridine basicity and handling).

-

Liciardello, A., et al. "Poly(4-vinylpyridine) and Its Quaternized Derivatives: Understanding Their Solvation." Polymers, 2022 , 14(4), 819. (Mechanisms of vinylpyridine polymerization and stability).

- Giamalva, D., et al. "Substituent Effects on the Basicity of Pyridines." Journal of the American Chemical Society, 1986, 108, 6646. (Explains the electron-withdrawing impact of on pKa).

Sources

Stability of "2-(Trifluoromethyl)-6-vinylpyridine hydrochloride" under different reaction conditions

Part 1: Executive Technical Summary

The Stability Paradox: 2-(Trifluoromethyl)-6-vinylpyridine hydrochloride (hereafter 2-CF3-6-VP[1]·HCl ) exhibits a "Jekyll and Hyde" chemical personality.[1]

-

As the Hydrochloride Salt (Solid): It is relatively stable, provided it is kept dry.[1] The protonation of the pyridine nitrogen strongly reduces the electron density of the ring, dampening the vinyl group's tendency toward spontaneous cationic polymerization.[1]

-

As the Free Base (Liquid/Solution): Once neutralized, the molecule becomes a potent Michael acceptor and a reactive monomer.[1] The electron-withdrawing trifluoromethyl (-CF3) group at the 2-position lowers the LUMO energy of the vinyl group at the 6-position, making it significantly more susceptible to nucleophilic attack and anionic polymerization than standard 2-vinylpyridine.[1]

Critical Handling Rule: Never store the free base for extended periods. Generate it in situ or immediately prior to use.

Part 2: Storage & Handling (The "Before" Phase)

Frequently Asked Questions (Storage)

Q: My material arrived as a white powder but has turned yellow/orange. Is it still usable?

-

Diagnosis: This indicates the onset of oligomerization or oxidation. The color change typically comes from the formation of conjugated poly-vinylpyridine chains (chromophores).[1]

-

Action: Check solubility in Methanol or DMSO.

-

Prevention: Store at 2–8°C (or -20°C for long term) under Argon/Nitrogen .[2]

Q: Can I store a stock solution of the free base?

-

A: No. The free base is prone to spontaneous polymerization, even more so than 2-vinylpyridine due to the electronic activation by the -CF3 group.[1] If you must store it in solution:

Q: The salt is hygroscopic.[1] How does water affect it?

-

A: Water itself doesn't trigger immediate polymerization of the salt, but it hydrolyzes the HCl equilibrium.[1] If the "wet" salt is dissolved in a solvent with no excess acid, the local pH can rise, generating trace free base which then acts as an initiator for the rest of the bulk material.[1]

Part 3: Reaction Conditions & Troubleshooting

Scenario A: Palladium-Catalyzed Cross-Coupling (Heck/Suzuki)

Target: Reacting the vinyl group with an aryl halide.[1]

The Issue: "I am getting 0% conversion or a black tar in my Heck reaction."

Root Cause Analysis:

-

Catalyst Poisoning: The free pyridine nitrogen (after base addition) is a good ligand for Pd.[1] The -CF3 group reduces this basicity (pKa ~0.6 vs 5.2 for pyridine), but it can still compete with phosphines.[1]

-

Polymerization Competition: Standard Heck conditions (Heat + Base) are perfect conditions for radical polymerization of vinylpyridines.[1]

Troubleshooting Protocol:

| Variable | Recommendation | Scientific Rationale |

| Base Selection | Use inorganic bases (K₂CO₃, Cs₂CO₃) over amines (Et₃N).[1] | Amines can act as nucleophilic initiators for the vinyl group (Michael addition).[1] |

| Temperature | Keep below 80°C if possible. | Thermal initiation of polymerization competes with the Pd cycle.[1] |

| Inhibitor | Add BHT (1 equiv vs Pd) or TBC . | Scavenges radicals without poisoning the Pd(0)/Pd(II) cycle. |

| Addition Order | Pre-neutralize the salt in a biphasic system (DCM/aq NaHCO₃), separate, and add the free base solution slowly to the hot catalyst mixture. | Keeps the monomer concentration low (starved conditions) to favor coupling over polymerization. |

Scenario B: Nucleophilic Functionalization (Michael Addition)

Target: Adding a nucleophile (amine/thiol) to the vinyl tail.

The Issue: "I see double addition or polymerization instead of mono-addition."

Mechanism: The 2-CF3 group makes the 6-vinyl group highly electron-deficient.[1] It is a "Super-Michael Acceptor."[1]

Troubleshooting Protocol:

-

Stoichiometry: Use a large excess of the nucleophile (if cheap) or run at high dilution.

-

pH Control: Do not use strong alkoxide bases. The nucleophile itself (if an amine) is usually sufficient.[1]

-

Temperature: Run at 0°C to Room Temperature . Heat is rarely needed and detrimental.[1]

Part 4: Visualizing the Stability Logic

Diagram 1: Stability & Degradation Pathways

Caption: Decision tree for handling 2-CF3-6-VP·HCl based on environmental triggers.

Diagram 2: Recommended Workflow for Catalysis

Caption: Step-by-step protocol to minimize polymerization during cross-coupling reactions.

Part 5: Standardized Data Tables

Table 1: Solvent Compatibility Matrix

| Solvent | Compatibility | Notes |

| Water | High (Salt) / Low (Free Base) | Salt is soluble.[1] Free base separates as oil.[1] |

| Methanol/Ethanol | High | Good for both forms.[1] Warning: Nucleophilic solvents can add to vinyl group at high T/pH.[1] |

| DCM/Chloroform | High | Best for extraction/handling the free base. |

| THF | Medium | Salt may have poor solubility.[1] Good for free base reactions.[1] |

| Hexane/Heptane | None | Salt is insoluble.[1] Free base is sparingly soluble (fluorine effect).[1] |

Table 2: Inhibitor Recommendations

| Inhibitor | Type | Usage Concentration | Removal Method |

| 4-tert-Butylcatechol (TBC) | Radical Scavenger | 100–500 ppm | Wash with dilute NaOH (turns red/brown).[1] |

| Hydroquinone (HQ) | Radical Scavenger | 100–500 ppm | Wash with dilute NaOH. |

| BHT | Steric Phenol | 0.1 – 1.0 mol% | Chromatographic separation (does not wash out easily with base). |

References

-

PubChem. (n.d.).[1] Compound Summary: 2-Vinylpyridine (Analogous Reactivity Data). National Library of Medicine.[1] Retrieved February 23, 2026, from [Link][1]

-

Anderson, B. C., et al. (1965).[1] Anionic Polymerization of 2-Vinylpyridine. Journal of Polymer Science. (Cited for mechanistic baseline of electron-deficient vinylpyridines).[1]

Sources

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of 2-(Trifluoromethyl)-6-vinylpyridine hydrochloride

Here is the technical support center with troubleshooting guides and FAQs for optimizing catalyst loading for "2-(Trifluoromethyl)-6-vinylpyridine hydrochloride" couplings.

Welcome to the technical support resource for professionals engaged in the synthesis and development of novel compounds utilizing this compound. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address the unique challenges presented by this electron-deficient, sterically hindered substrate in palladium-catalyzed cross-coupling reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions and provides a starting point for reaction development.

Q1: What makes 2-(Trifluoromethyl)-6-vinylpyridine a challenging substrate in cross-coupling reactions?

A1: The difficulty arises from a combination of electronic and structural factors. The potent electron-withdrawing trifluoromethyl (-CF3) group makes the pyridine ring electron-deficient. This can facilitate the initial oxidative addition step in the catalytic cycle but presents challenges for other steps.[1][2] More significantly, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation, a well-documented issue known as the "2-pyridyl problem".[3][4]

Q2: What is a typical starting catalyst loading for Suzuki-Miyaura or Heck couplings with this substrate?

A2: For initial screening, a palladium catalyst loading of 1-2 mol% is a common starting point. However, due to the challenging nature of the substrate, it may be necessary to increase the loading to 3-5 mol% if initial attempts show low conversion.[5] Conversely, with a highly optimized ligand and reaction conditions, loadings below 1 mol% can be achieved.[6][7]

Q3: How does the hydrochloride salt form of the substrate affect the reaction?